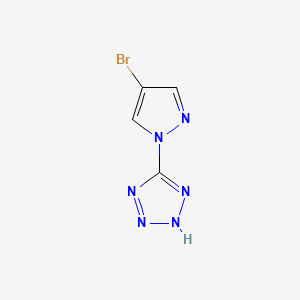

5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromopyrazol-1-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN6/c5-3-1-6-11(2-3)4-7-9-10-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHUMSAWKKOLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343448 | |

| Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496918-93-5 | |

| Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis is strategically designed as a three-step sequence, commencing with the bromination of pyrazole, followed by the N-cyanation of the resulting 4-bromopyrazole, and culminating in a catalyzed [3+2] cycloaddition to form the tetrazole ring. This guide elucidates the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental protocols, and presents quantitative data in a clear, tabular format. Visualizations of the synthetic workflow and reaction mechanisms are included to enhance understanding. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and authoritative references to support the described methodologies.

Introduction: The Significance of Pyrazole-Tetrazole Hybrids

The convergence of pyrazole and tetrazole moieties within a single molecular framework has garnered considerable attention in contemporary medicinal chemistry. Pyrazole derivatives are well-established pharmacophores, present in a wide array of therapeutic agents.[1] The tetrazole ring, often serving as a non-classical bioisostere of a carboxylic acid, offers improved metabolic stability and enhanced lipophilicity, which are desirable attributes in drug design.[2][3] The target molecule, this compound, combines these two privileged scaffolds and incorporates a bromine atom, which serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[4] This makes the title compound a valuable building block for the synthesis of diverse compound libraries for drug discovery programs.

This guide presents a logical and efficient synthetic strategy, emphasizing safety, scalability, and high yields. Each step has been carefully selected based on established chemical principles and supported by authoritative literature.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a three-step sequence. The workflow is designed for efficiency and practicality in a standard laboratory setting.

Caption: Overall synthetic workflow for this compound.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Synthesis of 4-Bromo-1H-pyrazole

The initial step involves the electrophilic bromination of the pyrazole ring. The C4 position of pyrazole is susceptible to electrophilic attack due to the electron-donating nature of the nitrogen atoms.[5] N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.

Reaction Scheme:

Experimental Protocol:

-

To a stirred suspension of 1H-pyrazole (10 g, 147 mmol) in water (150 mL) at room temperature, add N-bromosuccinimide (26.1 g, 147 mmol) in one portion.[6]

-

The reaction mixture will turn milky white. Continue stirring at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the mixture with ethyl acetate (2 x 100 mL).

-

Wash the combined organic layers sequentially with aqueous sodium carbonate solution and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to afford 4-bromo-1H-pyrazole as a white to pale yellow crystalline solid.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [6] |

| Melting Point | 93-96 °C | [7] |

| Appearance | White to pale yellow crystalline powder | [1] |

Step 2: Synthesis of 4-Bromo-1H-pyrazole-1-carbonitrile

This crucial step involves the introduction of a nitrile group at the N1 position of the 4-bromopyrazole ring. The reaction of N-H azoles with cyanogen bromide is a known method for N-cyanation.[8] The nitrogen atom of 4-bromopyrazole acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.

Reaction Scheme:

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 4-bromo-1H-pyrazole (10 g, 68 mmol) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.1 equivalents, 75 mmol), to the solution to act as an acid scavenger.

-

Slowly add a solution of cyanogen bromide (1.1 equivalents, 75 mmol) in the same solvent to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-1H-pyrazole-1-carbonitrile.

| Parameter | Expected Outcome |

| Typical Yield | 60-75% (estimated) |

| Appearance | Crystalline solid |

Step 3: Synthesis of this compound

The final step is the formation of the tetrazole ring via a [3+2] cycloaddition reaction between the nitrile group of 4-bromo-1H-pyrazole-1-carbonitrile and an azide source, typically sodium azide.[9] This reaction is often catalyzed by a Lewis acid, such as a zinc salt, which activates the nitrile towards nucleophilic attack by the azide ion.[10][11][12]

Reaction Mechanism:

The zinc(II) ion coordinates to the nitrogen atom of the nitrile group, increasing its electrophilicity. This is followed by the nucleophilic attack of the azide ion on the nitrile carbon, leading to a linear intermediate that subsequently cyclizes to form the zinc tetrazolate. Acidic workup then protonates the tetrazole ring to yield the final product.

Caption: Proposed mechanism for the zinc-catalyzed [3+2] cycloaddition.

Experimental Protocol (Zinc-Catalyzed Synthesis in Water):

This protocol is adapted from the work of Demko and Sharpless, offering a safer and environmentally benign approach.[10][11][12]

-

To a round-bottomed flask, add 4-bromo-1H-pyrazole-1-carbonitrile (10 mmol), sodium azide (12 mmol, 0.78 g), and zinc bromide (12 mmol, 2.7 g).[2]

-

Add deionized water (20 mL) and reflux the mixture with vigorous stirring for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify to pH 1-2 with 3M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

| Parameter | Expected Value | Reference |

| Typical Yield | 80-95% | [10][11][12] |

| Melting Point | >200 °C (Decomposition likely) | |

| Appearance | White to off-white solid |

Safety Considerations

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme care and avoid contact with acids and metals.

-

Cyanogen Bromide: Extremely toxic and volatile. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Bromine/NBS: Corrosive and toxic. Handle with care.

-

General Precautions: Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves. Work in a well-ventilated area.

Conclusion

This technical guide has outlined a comprehensive and reliable three-step synthetic route for the preparation of this compound. The described protocols are based on well-established and high-yielding chemical transformations. By providing detailed experimental procedures, mechanistic insights, and safety precautions, this guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. The strategic inclusion of a bromine atom in the final product offers a gateway for further chemical diversification, enhancing its utility as a versatile building block.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link][10][12]

-

Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Retrieved from [Link]11]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. ACS Publications. [Link]

- Houghten, R. A., Yu, Y., & Ostresh, J. M. (1998). A new solid-phase method for the synthesis of 5-substituted 1H-tetrazoles. Tetrahedron Letters, 39(48), 8819-8822.

-

Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link][4]

-

Wikipedia. (n.d.). Cyanogen bromide. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]5]

-

Organic Syntheses. (n.d.). Cyanogen bromide. Retrieved from [Link]

-

Blackman, A. J., & Browne, E. J. (1975). Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2?. Australian Journal of Chemistry, 28(11), 2561-2564. [Link][8]

-

PubChem. (n.d.). 5-(4-Bromophenyl)-1H-tetrazole. Retrieved from [Link]

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379–3393. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. This document details a proposed synthetic pathway, in-depth characterization methodologies, and discusses its potential as a valuable scaffold in medicinal chemistry. The information presented herein is a synthesis of established chemical principles and spectroscopic data from analogous structures, offering a robust framework for the preparation and analysis of this target molecule.

Introduction: The Significance of Pyrazole-Tetrazole Hybrids

The convergence of pyrazole and tetrazole moieties into a single molecular architecture has garnered considerable attention in contemporary drug discovery.[1] Pyrazoles are a well-established class of heterocyclic compounds, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties.[2] On the other hand, the tetrazole ring is recognized as a bioisostere of the carboxylic acid group, offering similar physicochemical properties with improved metabolic stability and bioavailability.[3] The amalgamation of these two pharmacophores in this compound presents a promising scaffold for the development of novel therapeutic agents. The bromine substituent on the pyrazole ring provides a strategic handle for further chemical modifications, enabling the exploration of structure-activity relationships.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process: the synthesis of the 4-bromo-1H-pyrazole-1-carbonitrile intermediate, followed by a [2+3] cycloaddition reaction with an azide source to form the tetrazole ring. This proposed pathway is based on established methodologies for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[4][5][6]

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-bromo-1H-pyrazole-1-carbonitrile

-

To a solution of 4-bromo-1H-pyrazole (1 equivalent) in anhydrous acetonitrile, add triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyanogen bromide (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1H-pyrazole-1-carbonitrile.

Step 2: Synthesis of this compound

-

To a solution of 4-bromo-1H-pyrazole-1-carbonitrile (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents) and zinc chloride (0.5 equivalents).

-

Heat the reaction mixture to 120-130 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Comprehensive Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[7]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and tetrazole rings.

-

Expected Chemical Shifts (δ, ppm):

-

A singlet for the proton at the 5-position of the pyrazole ring.

-

A singlet for the proton at the 3-position of the pyrazole ring.

-

A broad singlet for the N-H proton of the tetrazole ring, which is exchangeable with D₂O. The chemical shift of this proton can be highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

Signals corresponding to the carbon atoms of the pyrazole ring. The carbon bearing the bromine atom will be significantly influenced by its electronegativity.

-

A signal for the carbon atom of the tetrazole ring.

-

| Expected ¹H NMR Data (in DMSO-d₆) | Expected ¹³C NMR Data (in DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.5 - 9.0 | H-5 (pyrazole) |

| ~7.8 - 8.2 | H-3 (pyrazole) |

| ~15.0 - 16.0 (broad) | N-H (tetrazole) |

Note: The predicted chemical shifts are based on data for similar pyrazole and tetrazole derivatives and should be confirmed experimentally.[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~3100-3000: C-H stretching of the aromatic pyrazole ring.

-

~2900-2500 (broad): N-H stretching of the tetrazole ring.

-

~1600-1450: C=N and C=C stretching vibrations of the pyrazole and tetrazole rings.

-

~1100-1000: N-N stretching of the tetrazole ring.

-

~700-600: C-Br stretching.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.

-

Expected Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular formula C₄H₂BrN₅. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature, resulting in two peaks of nearly equal intensity separated by 2 m/z units.

-

Key Fragmentation Pathways: A characteristic fragmentation of 5-substituted tetrazoles involves the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃).[11]

Caption: A possible fragmentation pathway for this compound in mass spectrometry.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule.[12] Obtaining suitable crystals of this compound would provide unequivocal proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would be invaluable for understanding the supramolecular chemistry of this compound. While a specific crystal structure for the title compound is not yet reported, studies on related bromo-pyrazole and tetrazole derivatives can provide insights into expected packing motifs.[13][14][15]

Physicochemical Properties

A summary of the expected physicochemical properties is provided below. These are predictive and should be determined experimentally.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₄H₂BrN₅ |

| Molecular Weight | ~215.99 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be relatively high due to the potential for hydrogen bonding and aromatic stacking. |

| Solubility | Likely soluble in polar aprotic solvents like DMSO and DMF; sparingly soluble in water and nonpolar organic solvents. |

| pKa | The tetrazole N-H proton is acidic, with a pKa expected to be in the range of 4-5, similar to a carboxylic acid. |

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive candidate for various applications in medicinal chemistry.

-

Scaffold for Library Synthesis: The bromine atom serves as a versatile functional group for further elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of a library of analogues for biological screening.

-

Enzyme Inhibition: Pyrazole and tetrazole derivatives have been reported to exhibit inhibitory activity against a range of enzymes.[16] This scaffold could be explored for its potential to inhibit kinases, proteases, or other enzymes implicated in disease.

-

Antimicrobial and Anticancer Agents: The constituent heterocycles are known to be present in molecules with antimicrobial and anticancer properties.[1][3][17] The novel hybrid could exhibit synergistic or unique biological activities.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The synthesis involves the use of sodium azide, which is highly toxic and explosive; it should be handled with extreme care and appropriate safety measures must be in place.

Conclusion

This compound represents a promising heterocyclic scaffold with significant potential for applications in drug discovery and materials science. This technical guide provides a comprehensive framework for its synthesis and characterization, based on established chemical principles and spectroscopic data from related compounds. The detailed protocols and expected analytical data will be a valuable resource for researchers embarking on the synthesis and exploration of this and related pyrazole-tetrazole hybrids. Further investigation into the biological activities of this compound and its derivatives is highly warranted.

References

-

An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. ACS Publications. Available at: [Link]

-

Synthesis and Characterization of Novel Tetrazole Derivatives and Evaluation of Their Anti-candidal Activity. Acta Pharmaceutica Sciencia. Available at: [Link]

-

Synthesis and characterization of novel Tetrazole derivatives and evaluation of their anti-candidal activity. ResearchGate. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SOME NOVEL TETRAZOLE DERIVATIVE. YMER. Available at: [Link]

-

Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Available at: [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

-

Supporting Information for "Self-Assembly of a M24L48 Spherical Complex". Wiley-VCH. Available at: [Link]

-

5-(4-Bromophenyl)-1H-tetrazole. PubChem. Available at: [Link]

-

New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. Available at: [Link]

-

(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. Available at: [Link]

-

Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Available at: [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available at: [Link]

-

New Pyrazole-Based Tetrazole Derivatives: Synthesis, Characterization, and Their Vasorelaxant and α-Amylase Inhibition Activities. PubMed. Available at: [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

-

Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. Available at: [Link]

-

A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO. Available at: [Link]

-

5-bromo-1H-tetrazole. PubChem. Available at: [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

-

Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. Current protocols in pharmacology. Available at: [Link]

-

The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. ResearchGate. Available at: [Link]

-

Supplementary information: A simple and efficient protocol for the synthesis of 1-substituted 1H-tetrazoles using Fe3O4@silica sulfonic acid as a recyclable magnetic nanocatalyst. The Royal Society of Chemistry. Available at: [Link]

-

Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Available at: [Link]

-

1 H-NMR data of the tetrazole compounds. ResearchGate. Available at: [Link]

-

Figure S1. 1HNMR spectrum of 5-(4-Chloro-phenyl)-1H-tetrazole. The Royal Society of Chemistry. Available at: [Link]

-

Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. ResearchGate. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.org.za [scielo.org.za]

- 5. scielo.br [scielo.br]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. growingscience.com [growingscience.com]

- 10. rsc.org [rsc.org]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. New Pyrazole-Based Tetrazole Derivatives: Synthesis, Characterization, and Their Vasorelaxant and α-Amylase Inhibition Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, predictive analysis of the spectroscopic data for 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole, a complex heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document serves as a foundational reference, leveraging established spectroscopic principles and data from analogous structures—namely 4-bromo-1H-pyrazole and 5-substituted-1H-tetrazoles—to forecast its characteristic spectral features. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal reasoning behind experimental choices. This predictive framework is designed to empower researchers in the unambiguous identification, structural verification, and quality control of this nitrogen-rich molecule.

Molecular Structure and Predicted Spectroscopic Overview

This compound is composed of two key heterocyclic rings: a pyrazole ring substituted with a bromine atom at the C4 position, and a tetrazole ring. The two rings are linked via a nitrogen-carbon bond between the N1 position of the pyrazole and the C5 position of the tetrazole. The presence of multiple nitrogen atoms, a bromine atom, and distinct aromatic protons creates a unique electronic environment that gives rise to a predictable and information-rich spectroscopic fingerprint.

Molecular Structure with Atom Numbering

Caption: Key fragmentation routes for protonated this compound.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive-ion mode analysis.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).

-

Infusion and Ionization: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Acquire the mass spectrum in positive-ion mode. A full scan from m/z 50 to 500 should be sufficient to observe the molecular ion and key fragments.

-

Tandem MS (MS/MS): For structural confirmation, perform a product ion scan by isolating the [M+H]⁺ isotopic cluster (m/z 227/229) in the first mass analyzer and fragmenting it via collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to observe the daughter ions predicted above.

General Spectroscopic Workflow

A systematic approach is critical for the complete and accurate characterization of a novel compound. The following workflow ensures that complementary data from multiple techniques are used for unambiguous structure elucidation.

General Characterization Workflow

Caption: A systematic workflow for the spectroscopic characterization of the title compound.

References

-

Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

-

Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Available at: [Link]

-

Digambar, K. B., et al. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Available at: [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Available at: [Link]

-

Riel, A. M. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Available at: [Link]

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

-

Raposo, M. M. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. PMC - NIH. Available at: [Link]

-

4-Bromopyrazole - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-benzyl-4-bromo-1H-pyrazole. PubChem. Available at: [Link]

-

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST WebBook. Available at: [Link]

-

5-amino-1H-tetrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Available at: [Link]

-

Ziv, J., et al. (1988). Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes. Semantic Scholar. Available at: [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Available at: [Link]

An In-depth Technical Guide to the Chemical Properties of 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole

Introduction

In the landscape of modern medicinal chemistry and materials science, nitrogen-rich heterocyclic compounds are of paramount importance. The strategic combination of different pharmacophores into a single molecular entity, or hybrid molecule, is a well-established approach to developing novel compounds with enhanced biological activity and unique physicochemical properties. This guide focuses on 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole, a hybrid molecule that incorporates two key five-membered nitrogen heterocycles: pyrazole and tetrazole.

The pyrazole ring is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic applications including anti-inflammatory, anticancer, and neuroprotective effects.[1] The introduction of a bromine atom onto the pyrazole ring can significantly influence the molecule's electronic properties and metabolic stability, often leading to improved potency and selectivity.[2]

The tetrazole moiety is recognized as a bioisostere for the carboxylic acid group, offering similar acidity but with enhanced metabolic stability and lipophilicity.[3] This makes it a valuable component in drug design. The combination of a 4-bromopyrazole unit and a tetrazole ring in this compound suggests a molecule with significant potential for applications in drug discovery and development. This technical guide will provide a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characteristics, reactivity, and potential applications.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in both chemical and biological systems. While specific experimental data for this compound is not widely available, its properties can be reliably predicted based on the known characteristics of its constituent pyrazole and tetrazole rings and data from structurally similar molecules.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₄H₃BrN₆ | Based on chemical structure |

| Molecular Weight | 226.97 g/mol | Calculated from molecular formula |

| Appearance | Predicted to be a white to off-white crystalline solid. | General appearance of similar azole compounds. |

| Melting Point | Expected to be relatively high, likely >150 °C, with potential decomposition. | Tetrazoles and pyrazoles are generally high-melting solids due to their aromaticity and potential for hydrogen bonding.[4] |

| Solubility | Predicted to have low solubility in non-polar organic solvents and moderate solubility in polar aprotic solvents like DMSO and DMF. Solubility in water is expected to be low but may increase in basic aqueous solutions due to the acidic nature of the tetrazole N-H proton. | The polar nature of the pyrazole and tetrazole rings suggests solubility in polar solvents. The acidic proton on the tetrazole ring (pKa ≈ 4.5-5) allows for salt formation in basic media, enhancing aqueous solubility.[3] |

| pKa | The N-H proton of the tetrazole ring is predicted to have a pKa in the range of 4.5 to 5.0, making it a weak acid. | The tetrazole ring is a well-known carboxylic acid bioisostere with a similar pKa.[3] |

| Stability | The compound is expected to be thermally stable under normal conditions but may decompose at elevated temperatures. It is generally stable to acids and bases, although the tetrazole ring can undergo reactions under specific conditions.[4][5] | The aromatic nature of both the pyrazole and tetrazole rings contributes to the overall stability of the molecule.[4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available 4-bromo-1H-pyrazole. The general strategy involves the introduction of a cyanomethyl group onto the pyrazole ring, followed by a [3+2] cycloaddition reaction with an azide source to form the tetrazole ring.[6]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile (Intermediate)

-

To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the intermediate, 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile (1.0 eq), in DMF.

-

Add sodium azide (NaN₃, 2.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and a broad signal for the acidic N-H proton of the tetrazole ring.

-

Pyrazole H-3 and H-5 protons: These protons are expected to appear as singlets in the aromatic region, likely between δ 7.5 and 8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the bromine atom and the tetrazole ring.

-

Tetrazole N-H proton: A broad singlet is anticipated at a downfield chemical shift, typically above δ 10 ppm, which is characteristic of the acidic proton of a tetrazole ring. This signal may be exchangeable with D₂O.[8] For the structurally similar 5-(4-bromophenyl)-1H-tetrazole, the aromatic protons appear as doublets at δ 8.05-8.02 and 7.69-7.66 ppm in DMSO-d6.[9]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Pyrazole carbons: Three distinct signals are expected for the pyrazole ring carbons. The carbon bearing the bromine atom (C-4) will likely appear in the region of δ 90-100 ppm. The other two pyrazole carbons (C-3 and C-5) are expected to resonate further downfield, between δ 130 and 150 ppm.

-

Tetrazole carbon: The carbon atom of the tetrazole ring is expected to have a chemical shift in the range of δ 150-160 ppm.[10]

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H stretch: A broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching vibration of the tetrazole ring.

-

C=N and N=N stretches: Multiple sharp to medium intensity bands between 1400 and 1650 cm⁻¹ are characteristic of the C=N and N=N stretching vibrations within the pyrazole and tetrazole rings.[8]

-

Ring vibrations: Several bands in the fingerprint region (below 1400 cm⁻¹) will correspond to the various stretching and bending vibrations of the pyrazole and tetrazole rings.

-

C-Br stretch: A weak to medium absorption band in the region of 500-650 cm⁻¹ due to the C-Br stretching vibration.

Mass Spectrometry (Predicted)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 227.97 and the deprotonated molecule [M-H]⁻ at m/z 225.95. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

-

Fragmentation Pattern: Common fragmentation pathways for 5-substituted tetrazoles include the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃).[11] The pyrazole ring may also undergo characteristic fragmentation.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the properties of both the pyrazole and tetrazole rings.

Reactivity of the Tetrazole Ring

-

Acidity and N-Alkylation: The N-H proton of the tetrazole ring is acidic and can be deprotonated with a suitable base to form a tetrazolate anion. This anion can then be alkylated or acylated, leading to the formation of N1 or N2 substituted tetrazole derivatives. The regioselectivity of this reaction is influenced by the nature of the electrophile and the reaction conditions.[4]

-

Ring Stability: The tetrazole ring is generally stable but can undergo ring-opening reactions under harsh conditions such as high temperatures or strong reducing agents.[5]

Reactivity of the 4-Bromopyrazole Ring

-

Cross-Coupling Reactions: The bromine atom at the 4-position of the pyrazole ring is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2][12] This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyrazole ring can activate the C-Br bond towards nucleophilic aromatic substitution under certain conditions, although this is generally less common than cross-coupling reactions.

Caption: Key reactivity pathways for this compound.

Potential Applications in Drug Development and Materials Science

The unique structural features of this compound suggest several potential applications, primarily in the field of drug discovery.

-

Kinase Inhibitors: Pyrazole derivatives are well-known scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy.[13] The 4-bromopyrazole moiety can be functionalized to target the ATP-binding site of various kinases.

-

Anti-inflammatory Agents: Bromo-pyrazole analogs have shown potent anti-inflammatory activity, for instance, as COX-2 inhibitors.[1]

-

Antimicrobial and Antiviral Agents: Both pyrazole and tetrazole derivatives have been reported to possess a broad spectrum of antimicrobial and antiviral activities.[7] The combination of these two pharmacophores could lead to synergistic effects.

-

Neuroprotective Agents: Certain pyrazole-containing compounds have been investigated for their potential in treating neurodegenerative diseases.[1]

-

Energetic Materials: The high nitrogen content of tetrazole derivatives makes them of interest in the field of energetic materials.[14]

Conclusion

This compound is a fascinating hybrid molecule that combines the key features of two important nitrogen heterocycles. Its predicted physicochemical properties, including its acidic nature and potential for hydrogen bonding, suggest it will be a crystalline solid with moderate solubility in polar organic solvents. The synthetic route via N-alkylation of 4-bromo-1H-pyrazole followed by cycloaddition with sodium azide is a viable and efficient method for its preparation. The presence of the bromine atom provides a valuable synthetic handle for further derivatization through cross-coupling reactions, enabling the exploration of structure-activity relationships. The combination of the biologically active pyrazole scaffold and the metabolically stable tetrazole bioisostere makes this compound and its derivatives promising candidates for investigation in various therapeutic areas, particularly as kinase inhibitors and anti-inflammatory agents. Further experimental validation of the predicted properties and biological evaluation of this compound are warranted to fully elucidate its potential.

References

-

New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. MDPI. Available from: [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. 2008; 5(2): 25–29. Available from: [Link]

-

FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. ResearchGate. Available from: [Link]

-

New pyrazole-tetrazole hybrid compounds as potent α-amylase and non-enzymatic glycation inhibitors. PubMed. 2022 Aug 1;167:113133. doi: 10.1016/j.bioorg.2022.113133. Epub 2022 Jun 16. Available from: [Link]

-

Wiley-VCH 2007 - Supporting Information. Wiley Online Library. Available from: [Link]

-

New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry. 2023;16(4):104622. Available from: [Link]

-

Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. Available from: [Link]

-

Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PubMed Central. 2022 Jul; 27(13): 4235. Available from: [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. 2022;18(3):303-318. Available from: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available from: [Link]

-

5-Vinyl-1H-tetrazole. MDPI. Available from: [Link]

-

Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journals. Available from: [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. Available from: [Link]

-

† 1H-NMR and 13C-NMR Spectra. Dalton Transactions. Available from: [Link]

- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available from: [Link]

-

“Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. BULLETIN FOR TECHNOLOGY AND HISTORY. Available from: [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Available from: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. 2021 Jan; 26(2): 454. Available from: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]

-

Synthesis, Identification and Evaluation Biological Activity for Some New Triazole, Triazoline and Tetrazoline Derivatives From 2-Mercapto-3- phenyl-4(3H)Quinazolinone. University of Baghdad Digital Repository. Available from: [Link]

-

Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. PubMed Central. 2022 Dec; 173: 113429. Available from: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available from: [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available from: [Link]

-

N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. National Institutes of Health. Available from: [Link]

-

Bromo 1h tetrazole | CHBrN4 | CID 20289592. PubChem. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available from: [Link]

-

Tetrazoles via Multicomponent Reactions. Chemical Reviews. 2019;119(24):12292-12348. Available from: [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. 2015;68:133-137. Available from: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available from: [Link]

-

Figure S1. 1HNMR spectrum of 5-(4-Chloro-phenyl) - The Royal Society of Chemistry. Available from: [Link]

-

In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. Journal of Applied Pharmaceutical Science. 2020; 10(04): pp 046-054. Available from: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Available from: [Link]

-

Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed. 2012 Oct; 9(10): 1236–1240. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. 2021 Aug; 26(16): 4775. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]

- 6. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New pyrazole-tetrazole hybrid compounds as potent α-amylase and non-enzymatic glycation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

- 9. rsc.org [rsc.org]

- 10. growingscience.com [growingscience.com]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. scielo.org.mx [scielo.org.mx]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 14. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Properties of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, properties, and applications of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, a pivotal molecule in targeted cancer therapy. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to understand and apply this knowledge effectively in their work.

Introduction: The Significance of a Targeted Tyrosine Kinase Inhibitor

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, widely known as Gefitinib, is a cornerstone in the field of oncology. It selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often mutated or overexpressed in various cancers, particularly non-small cell lung cancer.[1][2] By inhibiting EGFR, Gefitinib disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The quinazoline scaffold is a common feature in many biologically active molecules, and its derivatives have shown significant promise as anticancer agents.[1]

This guide will delve into the synthetic pathways developed for this compound, its key physicochemical properties, and its critical role in modern drug development.

Strategic Synthesis of Gefitinib

The synthesis of Gefitinib is a multi-step process that has been refined over time to improve yield and purity.[2] A common and effective route involves the construction of the quinazoline core followed by the introduction of the side chains.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnections are at the C-N bond linking the quinazoline core to the 3-chloro-4-fluoroaniline and the ether linkage of the morpholinopropoxy side chain.

A Practical Synthetic Protocol

An improved and practical four-step process for the preparation of Gefitinib has been described, which offers significant advantages over earlier methods.[2] This protocol is designed to be scalable and efficient, minimizing the formation of byproducts.

Experimental Protocol: Synthesis of Gefitinib [3]

-

Step 1: Synthesis of 6-(3-Chloropropoxy)-7-methoxy-3H-quinazolin-4-one.

-

This intermediate is prepared from commercially available starting materials, typically involving the reaction of 4-hydroxy-2-aminobenzoic acid derivatives.

-

-

Step 2: Chlorination to form 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline.

-

The quinazolinone from Step 1 is chlorinated, often using a reagent like thionyl chloride or phosphorus oxychloride, to introduce the reactive chloro group at the 4-position.

-

-

Step 3: Nucleophilic Aromatic Substitution with 3-Chloro-4-fluoroaniline.

-

The 4-chloroquinazoline is then reacted with 3-chloro-4-fluoroaniline. This is a crucial step where the aniline derivative displaces the chlorine at the 4-position of the quinazoline ring. The reaction conditions are optimized to favor the desired product.

-

-

Step 4: Introduction of the Morpholine Moiety.

-

In the final step, the terminal chlorine of the propoxy side chain is displaced by morpholine in a nucleophilic substitution reaction.[3] 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine and potassium iodide are added to a solution of morpholine in DMF. The mixture is stirred at 60 °C for 30 minutes, then worked up to yield the final product, Gefitinib.[3]

-

Causality in Experimental Choices:

-

The use of a transient trimethylsilyl protecting group has been shown to be effective in minimizing the formation of an N-alkylated side product, a common impurity in Gefitinib synthesis.[2][4]

-

The choice of solvents and reaction temperatures at each step is critical for maximizing yield and minimizing side reactions. For instance, the final nucleophilic substitution with morpholine is gently heated to ensure a reasonable reaction rate without promoting degradation.[3]

Characterization and Purity

The structure and purity of the synthesized Gefitinib must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and the connectivity of atoms.[1]

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.[1]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Physicochemical Properties of Gefitinib

The physical and chemical properties of a drug molecule are paramount to its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | PubChem |

| CAS Number | 184475-35-2 | Pharmaffiliates[5] |

| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | Pharmaffiliates[5] |

| Molecular Weight | 446.90 g/mol | Pharmaffiliates[5] |

| Appearance | Light Yellow to Yellow Solid | ChemicalBook[4] |

| Melting Point | 119-120°C | NIH[3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | ChemicalBook[4] |

The solubility of Gefitinib is a critical factor influencing its bioavailability. Research has been conducted to develop salt forms of Gefitinib to enhance its dissolution rate in aqueous media.[2]

Role in Drug Development and Future Perspectives

Gefitinib's success has paved the way for the development of other targeted therapies. Its mechanism of action highlights the importance of understanding the molecular drivers of cancer.

Key Applications in Drug Development:

-

Targeted Cancer Therapy: As a first-line treatment for non-small cell lung cancer with specific EGFR mutations.

-

Pharmacogenomics: The efficacy of Gefitinib is strongly correlated with the presence of EGFR mutations, making it a prime example of personalized medicine.[6]

-

Biomarker Research: The use of biomarkers to predict patient response to drugs like Gefitinib is a rapidly growing field.[7]

The development of drug candidates often involves extensive research into their mechanism of action and potential applications.[7] The rise of artificial intelligence and machine learning is also beginning to play a significant role in accelerating drug discovery and development pipelines.[8][9][10]

Visualizing the Synthesis Workflow

A clear visualization of the synthetic process aids in understanding the sequence of reactions and the transformation of intermediates.

Caption: A simplified workflow for the synthesis of Gefitinib.

Conclusion

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib) stands as a testament to the power of targeted drug design. Its synthesis, while complex, has been optimized to provide a reliable route to this life-saving medication. A thorough understanding of its chemical properties is essential for its formulation and delivery. As cancer research continues to evolve, the principles learned from the development of Gefitinib will undoubtedly inform the creation of the next generation of targeted therapies.

References

-

MDPI. (2025, January 24). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Retrieved from [Link]

-

Pharmaffiliates. Gefitinib-impurities. Retrieved from [Link]

-

European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from [Link]

-

ResearchGate. Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). Retrieved from [Link]

-

PubMed. Pharmacogenomic applications in clinical drug development. Retrieved from [Link]

-

National Institutes of Health. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

ResearchGate. (2025, November 26). Machine learning applications in drug development. Retrieved from [Link]

-

PubMed Central. Machine learning applications in drug development. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3-chloro-4-fluorophenyl)-7 -methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine | 1502829-45-9 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Pharmacogenomic applications in clinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. repository.law.umich.edu [repository.law.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. Machine learning applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Pyrazole-Tetrazole Hybrid Compounds: Synthesis, Characterization, and Therapeutic Potential

This guide provides an in-depth technical overview of the burgeoning field of pyrazole-tetrazole hybrid compounds. Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the rationale behind molecular hybridization, details synthetic methodologies, outlines characterization protocols, and explores the diverse pharmacological applications of this promising class of molecules.

Introduction: The Strategic Fusion of Two Pharmacophoric Powerhouses

In the quest for novel therapeutic agents with enhanced efficacy and specificity, the strategy of molecular hybridization has emerged as a powerful tool.[1] This approach involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or additive biological activities. The pyrazole and tetrazole moieties, both five-membered nitrogen-containing heterocycles, are exemplary candidates for such a strategy.[1][2][3]

The pyrazole nucleus is a cornerstone in medicinal chemistry, found in a variety of clinically approved drugs and natural products.[4][5] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5]

Similarly, the tetrazole ring is a metabolically stable bioisostere of the carboxylic acid group, a feature that has been extensively exploited in drug design.[6] This bioisosterism confers favorable physicochemical properties, such as comparable pKa values and planar electronic delocalization, enhancing the molecule's ability to interact with biological targets.[6] Tetrazole-containing compounds have demonstrated a broad range of pharmacological effects, including antihypertensive, anticancer, and antimicrobial activities.[1][7][8]

The rationale for creating pyrazole-tetrazole hybrids is therefore compelling: to combine the diverse biological activities of both scaffolds into a single, synergistic molecule.[1][6] This fusion can lead to compounds with improved potency, novel mechanisms of action, and enhanced pharmacokinetic profiles.

Synthetic Strategies: Building the Hybrid Architecture

The synthesis of pyrazole-tetrazole hybrid compounds can be broadly categorized based on the nature of the linker connecting the two heterocyclic rings. The choice of synthetic route is critical as it dictates the final structure, potential for diversification, and overall yield.

Core Synthetic Workflow

A generalized workflow for the synthesis of pyrazole-tetrazole hybrids often involves a multi-step process, beginning with the construction of one of the heterocyclic rings, followed by the introduction of a functional group that facilitates the formation of the second ring or the linker.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | Semantic Scholar [semanticscholar.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. One moment, please... [isfcppharmaspire.com]

- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Approach to the Biological Screening of 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of pyrazole and tetrazole moieties in a single molecular framework presents a compelling opportunity for the discovery of novel therapeutic agents. This guide provides a comprehensive, in-depth technical framework for the biological screening of the novel compound, 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole. Drawing upon the well-documented pharmacological potential of both pyrazole and tetrazole heterocycles, we outline a strategic, multi-tiered screening cascade designed to efficiently elucidate the compound's bioactivity profile.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice. We will delve into primary screening assays across key therapeutic areas including oncology, infectious diseases, and inflammation, followed by secondary and mechanistic studies to characterize promising initial findings. Detailed, field-proven protocols, data interpretation guidelines, and visual workflows are provided to ensure scientific rigor and reproducibility.

Introduction: The Scientific Rationale for Screening this compound

The decision to commit resources to the biological evaluation of a novel chemical entity is predicated on a sound scientific hypothesis. The structure of this compound is a deliberate hybridization of two pharmacologically significant scaffolds: pyrazole and tetrazole.

-

The Pyrazole Core: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms.[8] This core is a constituent of numerous approved drugs with a wide range of biological activities, including anti-inflammatory (e.g., Celecoxib), anticancer, antibacterial, antifungal, and analgesic properties.[1][2][3][4][9][10] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility, and its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[8]

-

The Tetrazole Moiety: Tetrazoles are five-membered rings containing four nitrogen atoms.[5][11] A key feature of the tetrazole ring is its role as a metabolically stable bioisostere for the carboxylic acid group, a common functional group in many drugs.[5][11][12] This substitution can improve a compound's pharmacokinetic profile.[6] Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[5][6][7][11][13]

The combination of these two privileged scaffolds into a single molecule, this compound, suggests the potential for synergistic or novel biological activities. The bromo-substituent on the pyrazole ring can also influence the electronic properties and binding interactions of the molecule. Therefore, a systematic and broad-based biological screening is warranted to uncover its therapeutic potential.

A Tiered Screening Strategy: From Broad Assessment to Mechanistic Insight

A logical and resource-efficient approach to screening a novel compound involves a tiered strategy. This begins with broad, cost-effective primary assays to identify potential areas of bioactivity. Positive "hits" from this initial screen are then subjected to more specific and detailed secondary and mechanistic studies.

Caption: Tiered screening workflow for this compound.

Tier 1: Primary Biological Screening Protocols

The objective of the primary screen is to rapidly assess the compound across diverse biological systems. We propose a focused approach targeting three key areas: oncology, infectious diseases, and inflammation.

In Vitro Cytotoxicity Screening (Anticancer Potential)

The rationale for this screen is the established anticancer activity of both pyrazole and tetrazole derivatives.[3][5][13] A preliminary screen against a panel of human cancer cell lines representing different tumor types will provide an initial indication of cytotoxic potential.

Recommended Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[14] It is a reliable and sensitive method for cytotoxicity screening.[15]

Experimental Protocol: SRB Assay

-

Cell Plating: Seed cells in 96-well microtiter plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of this compound (e.g., from 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization and Absorbance Reading: Air dry the plates. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Antimicrobial Screening

Given that both parent heterocycles are present in various antimicrobial agents, a broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a common fungal species, is a logical starting point.[1][5][7][16]

Recommended Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

Experimental Protocol: Broth Microdilution

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[17] Dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]

-

Compound Dilution: Perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[19]

-

Inoculation and Incubation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). Incubate at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).[19]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]

In Vitro Anti-inflammatory Screening

Many pyrazole-containing compounds, most notably Celecoxib, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[20] Additionally, both COX and lipoxygenase (LOX) pathways are critical in the inflammatory cascade.[21][22] A primary screen against these enzymes is therefore highly relevant.

Recommended Assays: COX-1/COX-2 and 5-LOX Inhibition Assays

Commercially available enzyme inhibitor screening kits provide a standardized and efficient method for this primary screen.[23][24] These assays typically measure the production of prostaglandins (for COX) or leukotrienes (for LOX).[21]

Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare the recombinant human COX-1, COX-2, or 5-LOX enzymes and their respective substrates (e.g., arachidonic acid) according to the kit manufacturer's instructions.

-

Compound Incubation: Incubate the enzyme with various concentrations of this compound, a positive control inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX), and a vehicle control.[23]

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: After a specified incubation period, measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric) as per the kit protocol.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.

Tier 2: Secondary and Mechanistic Investigations